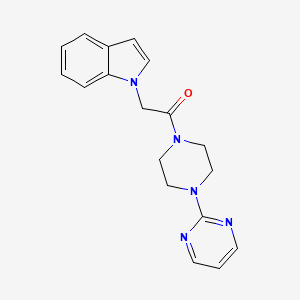

2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Description

Chemical Structure and Properties The compound 2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (CAS: 1351605-38-3) features an indole moiety linked via an ethanone bridge to a piperazine ring substituted with a pyrimidin-2-yl group. Its molecular formula is C₂₅H₂₅N₅O₂, with a molecular weight of 427.5 g/mol .

Properties

IUPAC Name |

2-indol-1-yl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c24-17(14-23-9-6-15-4-1-2-5-16(15)23)21-10-12-22(13-11-21)18-19-7-3-8-20-18/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXGMDCBELWHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Piperazine Derivative Synthesis: The piperazine ring can be introduced through the reaction of ethylenediamine with dihaloalkanes.

Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Coupling Reactions: The final step involves coupling the indole derivative with the piperazine and pyrimidine derivatives using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of 2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ethanone-linked piperazine-indole scaffold is a common pharmacophore in neuroactive, antiparasitic, and antiproliferative agents. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison

Key Structural and Functional Insights

Piperazine Substituents :

- Pyrimidin-2-yl (target compound) vs. pyridin-2-yl (3a): Pyrimidine’s additional nitrogen may enhance hydrogen bonding or π-stacking in enzyme/receptor binding .

- Trifluoromethyl groups (UDO, 7f): Improve metabolic stability and electron-withdrawing effects, critical for CYP51 inhibition .

Linker and Core Modifications :

- Replacing indole with biphenyl (3c) shifts activity toward dopamine/serotonin receptor antagonism, likely due to increased hydrophobicity and planar geometry .

- Sulfonyltetrazole derivatives (7e–r) exhibit antiproliferative effects, suggesting thioether and sulfonyl groups enhance cytotoxicity .

QSAR and Computational Insights :

- For biphenyl-piperazine analogs, QPlogBB (brain/blood partition coefficient) and electron affinity (EA) strongly correlate with anti-dopaminergic activity, indicating CNS penetration and redox interactions are critical .

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.36 g/mol

- SMILES Notation : CC(=O)N1CCN(CC1)C2=CN=CN=C2C3=CC=CC=C3

The biological activity of this compound primarily involves interactions with various receptors and enzymes:

-

Receptor Binding : The compound has shown affinity for several targets, including:

- Serotonin Receptors : It acts as an antagonist at 5-HT receptors, influencing mood and anxiety pathways.

- Dopamine Receptors : It may modulate dopaminergic signaling, which is crucial in the treatment of psychiatric disorders.

- Poly (ADP-Ribose) Polymerase (PARP) : Inhibitory effects on PARP have been noted, suggesting potential in cancer therapy by promoting apoptosis in cancer cells .

-

Cellular Pathways : The compound influences several key pathways:

- Induction of apoptosis through caspase activation.

- Modulation of oxidative stress responses, potentially through the regulation of reactive oxygen species (ROS).

Efficacy in Biological Assays

The following table summarizes the biological activities observed in various studies:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| PARP Inhibition | 18 | |

| 5-HT Receptor Antagonism | 25 | |

| Dopamine D2 Receptor Modulation | 30 |

Study 1: Cancer Cell Line Evaluation

A study evaluated the effect of the compound on human breast cancer cell lines. The results indicated that treatment with the compound resulted in:

- Significant inhibition of cell proliferation.

- Induction of apoptosis as evidenced by increased caspase 3/7 activity.

This suggests a potential role for the compound as an anti-cancer agent targeting PARP pathways .

Study 2: Neuropharmacological Effects

In a neuropharmacological study, the compound was tested for its effects on anxiety-like behaviors in rodent models. The findings showed:

Q & A

Q. What are the established synthetic routes for 2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone?

- Methodological Answer : The compound is typically synthesized via coupling reactions involving the pyrimidinyl-piperazine and indole moieties. Key steps include:

- Nucleophilic substitution : Reacting 1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone with an activated indole derivative (e.g., bromoindole) under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic hydrogenation : For intermediates requiring reduction, palladium on carbon (Pd/C) under hydrogen atmosphere is used, as demonstrated in analogous piperazine-based syntheses .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with indole protons (δ 7.2–8.1 ppm) and piperazine signals (δ 2.5–3.5 ppm) as key markers. Aromatic pyrimidine protons appear as doublets (δ 8.3–8.6 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C₁₉H₂₀N₆O: 348.17 g/mol) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and aromatic C-N bonds (~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesized batches?

- Methodological Answer : Contradictions often arise from:

- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for comparative analysis.

- Tautomerism : The indole NH group may exhibit tautomeric shifts; deuterium exchange or variable-temperature NMR clarifies this .

- Impurity profiling : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect byproducts (e.g., unreacted starting materials) .

Q. What strategies optimize receptor-binding assays for this compound’s putative targets (e.g., histamine or serotonin receptors)?

- Methodological Answer :

- Assay Design :

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ketanserin for 5-HT₂A receptors) in HEK293 cells expressing recombinant receptors. Include negative controls (vehicle) and reference antagonists (e.g., risperidone) .

- Dose-response curves : Test concentrations from 1 nM to 10 µM, with triplicate measurements to assess IC₅₀ values.

- Data Interpretation : Address false positives via counter-screens against off-target receptors (e.g., dopamine D₂) .

Q. How can low in vivo efficacy be addressed despite high in vitro potency?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve bioavailability .

- Metabolic stability : Conduct microsomal assays (human liver microsomes, NADPH) to identify metabolic hotspots (e.g., piperazine N-oxidation). Introduce fluorination or methyl groups to block degradation .

- PK/PD modeling : Monitor plasma half-life in rodent models and adjust dosing regimens (e.g., QD vs. BID) .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for kinase inhibition?

- Methodological Answer : Variations arise from:

- Assay conditions : ATP concentrations (e.g., 1 mM vs. 10 µM) impact competitive inhibition. Standardize using the Kₘ value for each kinase .

- Enzyme sources : Recombinant vs. native kinases may differ in post-translational modifications. Validate with orthogonal assays (e.g., Western blotting for phospho-targets) .

- Compound purity : HPLC-MS quantification (≥95% purity) ensures accurate dosing .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.